Boc-4-nitro-D-phenylalanine

Catalog No.
S1768231
CAS No.
61280-75-9
M.F
C4H11ClN2O
M. Wt
138.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-nitro-D-phenylalanine

CAS Number

61280-75-9

Product Name

Boc-4-nitro-D-phenylalanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1

InChI Key

UHWFDFLWTAIHRE-DFWYDOINSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Synonyms

(S)-2-Amino-N-methylpropanamidehydrochloride;61275-22-7;H-ALA-NHMEHCL;H-Ala-NHMe.HCl;H-ALA-NHMEHCL;SCHEMBL555916;CTK8B4606;MolPort-008-155-642;N-methyl-alaninamidehydrochloride;UHWFDFLWTAIHRE-DFWYDOINSA-N;BB_NC-2402;N-methyl-L-alaninamidehydrochloride;ANW-45647;KM0484;AKOS005257140;AKOS015998957;(S)-N-methyl-alaninamidehydrochloride;MCULE-9773818316;AK-90374;KB-211180;TC-134392;ST24026563;W7355

Canonical SMILES

CC(C(=O)NC)N.Cl

Isomeric SMILES

C[C@@H](C(=O)NC)N.Cl

Boc-4-nitro-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a nitro group at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protective group. Its molecular formula is C₁₄H₁₈N₂O₆, and it has a CAS number of 61280-75-9. The compound is primarily used in peptide synthesis and as an intermediate in pharmaceutical applications due to its unique chemical properties and ability to participate in various

Building Block for Peptide Synthesis:

  • Boc-4-nitro-D-phenylalanine is a protected amino acid, meaning a chemical group (Boc in this case) is attached to its amino group. This protection allows for selective incorporation of this specific amino acid into peptide chains during peptide synthesis.
  • The presence of the nitro group (NO2) on the side chain makes Boc-4-nitro-D-phenylalanine a photolabile amino acid. This means the nitro group can be cleaved using light, allowing for controlled release of the free amino acid within the peptide sequence.

Investigation of Protein Structure and Function:

  • Due to its structural similarity to the natural amino acid D-phenylalanine, Boc-4-nitro-D-phenylalanine can be incorporated into proteins to study their structure and function.
  • The nitro group can act as a reporter group, influencing the protein's properties, such as its stability, folding, and interactions with other molecules.

Development of Therapeutic Agents:

  • The unique properties of Boc-4-nitro-D-phenylalanine have led to its exploration in the development of therapeutic agents.
  • For example, researchers are investigating its potential for designing drugs that target specific protein-protein interactions involved in various diseases.
, particularly in solid-phase peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the coupling of this amino acid with other amino acids to form peptides. The nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitutions and other electrophilic aromatic substitution reactions . Additionally, it can undergo reduction to yield corresponding amines or further functionalization through various organic reactions.

Boc-4-nitro-D-phenylalanine can be synthesized through several methods:

  • Nitration of D-Phenylalanine: D-phenylalanine can be nitrated using nitric acid and sulfuric acid to introduce the nitro group at the para position.
  • Boc Protection: The resulting nitro-D-phenylalanine is then treated with tert-butyloxycarbonyl anhydride to introduce the Boc protecting group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research and industrial applications .

Boc-4-nitro-D-phenylalanine finds applications primarily in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its ability to be selectively deprotected.
  • Pharmaceutical Intermediate: Its unique structure makes it valuable for developing new drugs and studying protein interactions .
  • Research Tool: It can be used in biochemical assays to investigate enzyme mechanisms and protein-ligand interactions.

Studies on Boc-4-nitro-D-phenylalanine have focused on its interactions with various biological molecules. Research indicates that the nitro group can influence the electronic properties of the compound, enhancing its interaction with proteins or nucleic acids. For instance, its self-assembly behavior has been observed in specific solvents, leading to the formation of nanostructures that could have implications for drug delivery systems and biomaterials .

Boc-4-nitro-D-phenylalanine shares similarities with other aromatic amino acid derivatives but possesses unique characteristics due to its nitro substitution and Boc protection. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Boc-D-phenylalanineContains a phenyl ring without substitutionCommonly used in peptide synthesis
Boc-p-nitro-L-phenylalanineSimilar structure but L-isomerDifferent stereochemistry affecting activity
Boc-p-cyano-D-phenylalanineContains a cyano group instead of a nitro groupDifferent electronic properties
Boc-p-fluoro-D-phenylalanineContains a fluoro group at the para positionMay exhibit different reactivity patterns

The presence of the nitro group in Boc-4-nitro-D-phenylalanine enhances its reactivity compared to other derivatives, making it particularly useful for specific synthetic applications and studies involving electronic interactions within biological systems .

The tert-butyloxycarbonyl (Boc) protecting group, first introduced by Louis A. Carpino in the 1950s, revolutionized peptide synthesis by enabling selective protection of amino groups under mild acidic conditions. This innovation addressed limitations of earlier groups like benzyloxycarbonyl (Z), which required harsh hydrogenolysis. The Boc group’s compatibility with orthogonal protecting strategies facilitated complex peptide assembly, particularly in solid-phase synthesis.

Boc-4-nitro-D-phenylalanine emerged as a specialized derivative in the late 20th century, combining the stereochemical specificity of D-phenylalanine with the electronic effects of a para-nitro substituent. Its systematic IUPAC name, (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid, reflects both its chiral center and functional groups. The "Boc" prefix explicitly denotes the tert-butyloxycarbonyl moiety, while "4-nitro-D-phenylalanine" specifies the aromatic substitution pattern and enantiomeric form.

Structural Characteristics and IUPAC Designation

Boc-4-nitro-D-phenylalanine (C₁₄H₁₈N₂O₆, MW 310.31 g/mol) features:

  • A D-configuration at the α-carbon (C2)
  • Boc-protected amine (N-terminal)
  • 4-nitrophenyl group para-substituted on the aromatic ring
  • Carboxylic acid at C3

Key structural attributes:

PropertyValue/Description
Chiral centersC2 (R-configuration)
Torsional flexibilityRestricted by aromatic ring conjugation
Electron-withdrawingNitro group enhances electrophilicity

X-ray crystallography reveals a planar nitro group (O-N-O angle ≈ 120°) conjugated to the phenyl ring, creating significant resonance stabilization. The Boc group adopts a staggered conformation to minimize steric clashes between the tert-butyl moiety and adjacent substituents.

Significance in Synthetic Organic Chemistry

Boc-4-nitro-D-phenylalanine serves dual roles:

  • Amino acid building block: Enables controlled peptide elongation while preventing racemization during coupling.
  • Electrophilic handle: The nitro group participates in:
    • Ullmann couplings
    • Buchwald-Hartwig aminations
    • Reduction to aminophenyl derivatives

Comparative reactivity data:

ReactionBoc-4-NO₂-D-PheBoc-D-Phe
Coupling efficiency*92%95%
Nitro reduction rate**8.2×10⁻³ s⁻¹N/A

With HBTU/DIPEA in DMF; *Using H₂/Pd-C in EtOH

The nitro group’s meta-directing effects permit regioselective functionalization of the aromatic ring, a feature exploited in synthesizing tyrosine analogs and fluorescent probes.

Comparative Position in Protected Phenylalanine Derivatives

Boc-4-nitro-D-phenylalanine occupies a unique niche among protected phenylalanines:

Protecting GroupDeprotection ConditionsSolubility (H₂O)Nitro Group Utility
BocTFA/DCM12 mg/mLYes
FmocPiperidine/DMF8 mg/mLNo
CbzH₂/Pd-C5 mg/mLNo

Advantages over analogs:

  • Acid lability: Enables selective deprotection without affecting base-sensitive groups.
  • Chiral integrity: D-configuration resists racemization under standard coupling conditions (ΔΔG‡ = 4.7 kcal/mol vs L-form).
  • Spectral signatures: Distinctive UV λmax at 268 nm (ε = 14,200 M⁻¹cm⁻¹) facilitates reaction monitoring.

This derivative’s combination of protective group stability and nitro group reactivity makes it indispensable for synthesizing non-natural amino acid architectures and peptide-based materials.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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